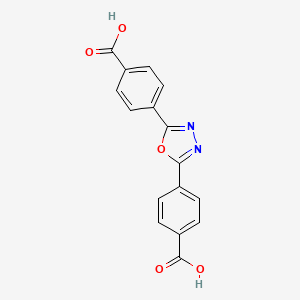
1-Benzyl-N-(thietan-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(thietan-3-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a thietan-3-yl group attached to the piperidin-4-amine position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzyl-N-(thietan-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of Thietan-3-yl Group: The thietan-3-yl group is attached through nucleophilic substitution or addition reactions involving thietan-3-yl precursors.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-Benzyl-N-(thietan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.
Addition: Addition reactions with electrophiles or nucleophiles can modify the thietan-3-yl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-(thietan-3-yl)piperidin-4-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in studying biological pathways and interactions involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(thietan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-N-(thietan-3-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Benzyl-N-(piperidin-4-yl)piperidin-4-amine: Similar structure but lacks the thietan-3-yl group.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrimidine ring instead of the thietan-3-yl group
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2S |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-benzyl-N-(thietan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C15H22N2S/c1-2-4-13(5-3-1)10-17-8-6-14(7-9-17)16-15-11-18-12-15/h1-5,14-16H,6-12H2 |
InChI Key |
XPGHQIHNTYLMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CSC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)

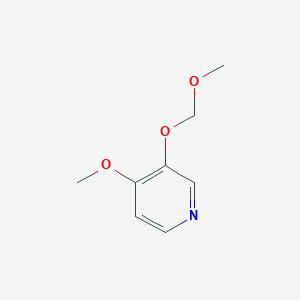
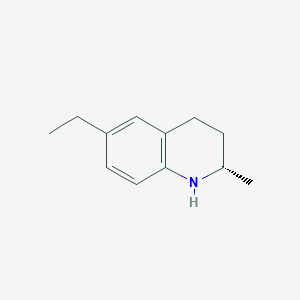
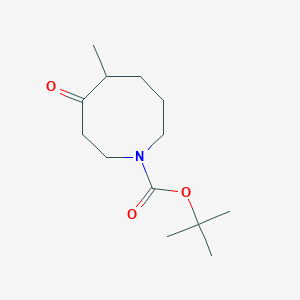


![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)
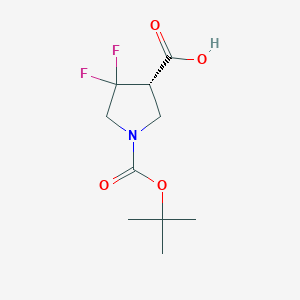


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
